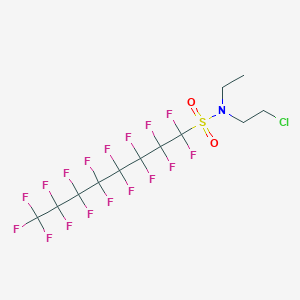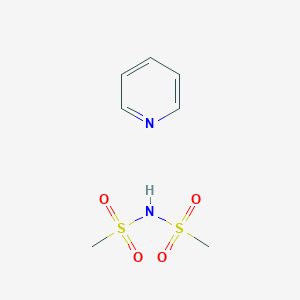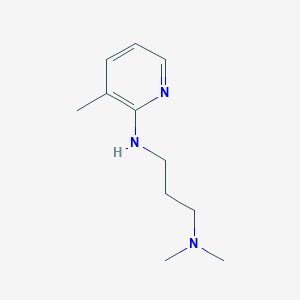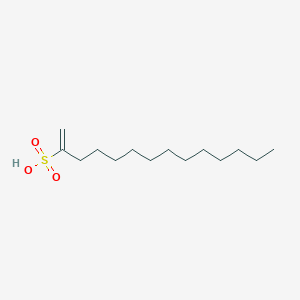
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is a fluorinated organic compound. This compound is characterized by its long carbon chain and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often used in various industrial applications due to their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- typically involves multiple steps. One common method includes the reaction of octanesulfonyl chloride with N-ethyl-N-(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of fluorinated materials, which are valued for their chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated chain can enhance its binding affinity to hydrophobic pockets in proteins, potentially inhibiting their activity. The chloroethyl group can also participate in alkylation reactions, leading to the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octanesulfonamide: Lacks the fluorinated chain and chloroethyl group, resulting in different chemical properties.
N-(2-chloroethyl)-N-ethylsulfonamide: Similar structure but without the long fluorinated chain.
Perfluorooctanesulfonamide: Contains a fully fluorinated chain but lacks the chloroethyl and ethyl groups.
Uniqueness
1-Octanesulfonamide, N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- is unique due to its combination of a long fluorinated chain, chloroethyl group, and sulfonamide functionality. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
87988-71-4 |
|---|---|
Formule moléculaire |
C12H9ClF17NO2S |
Poids moléculaire |
589.70 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C12H9ClF17NO2S/c1-2-31(4-3-13)34(32,33)12(29,30)10(24,25)8(20,21)6(16,17)5(14,15)7(18,19)9(22,23)11(26,27)28/h2-4H2,1H3 |
Clé InChI |
BOOHRPALASAVRK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)


![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)



![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
